molecular formula C11H12O4 B3176430 Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate CAS No. 99334-22-2

Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate

Cat. No. B3176430
CAS RN: 99334-22-2
M. Wt: 208.21 g/mol
InChI Key: ROUPNYQHQNBLDW-UHFFFAOYSA-N
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Description

Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate, also known as Methyl 3-Methoxyphenyloxirane-2-carboxylate, is a synthetic compound that is widely used in laboratory experiments and research. This compound has been studied extensively in recent years, and its various applications have been identified.

Scientific Research Applications

Carbonylation of Alkynyl Epoxides

  • Synthesis of 5-Hydroxy-2,3-dienoate Esters and 2,3-Dihydrofuran-3-ol Derivatives: The carbonylation of alkynyl oxiranes, including methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, is utilized in the synthesis of esters and dihydrofuran derivatives. These compounds are formed through the spontaneous cyclization of a dihydroxyallenyl ester intermediate (Piotti & Alper, 1997).

Antioxidant and Antilipase Activities

  • Methyl Chavicol and Its Synthetic Analogue: A study investigated the in vitro and in silico antioxidant and antilipase effects of methyl chavicol and its analogue, emphasizing their potential as molecular targets for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).

Preparation of Key Pharmaceutical Intermediates

  • Large-Scale Preparation of Key Intermediates: Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals like diltiazem, showcasing its importance in drug development (Furutani et al., 2002).

Synthesis of Enantiomerically Pure Compounds

  • Asymmetric Synthesis of Enciprazine: The compound is involved in the efficient asymmetric synthesis of enciprazine, an anxiolytic drug. This highlights its role in producing optically pure pharmaceutical compounds (Narsaiah & Nagaiah, 2010).

Antiplatelet Activity

  • Glycidic Acid Derivatives in Antiplatelet Applications: Some derivatives of methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate have been synthesized and evaluated for their potential as inhibitors of platelet aggregation, a critical factor in cardiovascular health (Jampílek et al., 2008).

Polymer Synthesis

  • Ring-Opening Polymerization: The compound is utilized in the synthesis of polymers with carbonyl–aromatic π-stacked structures, demonstrating its versatility in polymer chemistry (Merlani et al., 2015).

properties

IUPAC Name

methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-4-7(6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUPNYQHQNBLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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